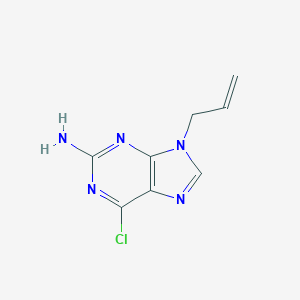

9-Allyl-6-chloro-9H-purin-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-prop-2-enylpurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHQNKKUWKGGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576678 | |

| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144364-01-2 | |

| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Allyl 6 Chloro 9h Purin 2 Ylamine

Established Synthetic Routes to 9-Allyl-6-chloro-9H-purin-2-ylamine

The primary and most established method for the synthesis of this compound involves the direct N-alkylation of its precursor, 2-amino-6-chloropurine (B14584). This approach is favored for its straightforward nature and the ready availability of the starting materials.

Precursor Compounds and Starting Materials (e.g., 2-Amino-6-chloropurine)

The cornerstone of this synthesis is the precursor molecule, 2-amino-6-chloropurine. This compound is a commercially available purine (B94841) derivative that can also be synthesized in the laboratory through several well-documented methods. nih.govredalyc.org A common industrial-scale synthesis starts from guanine (B1146940). google.comresearchgate.net This process typically involves the chlorination of guanine using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com To improve solubility and facilitate the reaction, the guanine is often first acylated to form a 2,9-diacylated derivative. google.com The subsequent chlorination, carried out in the presence of a phase transfer catalyst, followed by hydrolysis to remove the acyl groups, yields 2-amino-6-chloropurine. google.com

Another synthetic approach to 2-amino-6-chloropurine involves the diazotization of 2,6-diaminopurine, followed by a Sandmeyer-type reaction to introduce the chloro group at the 6-position. Furthermore, substituted pyrimidines can serve as starting materials, which are then cyclized to form the purine ring system.

The other key reactant in the synthesis is an allylating agent, most commonly allyl bromide. Allyl chloride or other allyl halides can also be employed.

Reaction Conditions and Catalytic Systems

The N-allylation of 2-amino-6-chloropurine is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. The reaction requires a base to deprotonate the purine ring, facilitating the nucleophilic attack on the allyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic amines. researchgate.net

The reaction generally proceeds by mixing 2-amino-6-chloropurine with the allylating agent and the base in the chosen solvent. The temperature of the reaction can be varied to control the rate and selectivity, with temperatures ranging from room temperature to elevated temperatures often employed. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A significant challenge in the N-alkylation of purines is the potential for the formation of regioisomers, primarily the N7- and N9-alkylated products. In the case of 2-amino-6-chloropurine, the N9-isomer, this compound, is generally the major product due to thermodynamic stability. researchgate.net However, the reaction conditions can be tuned to influence the N9/N7 ratio. Factors such as the nature of the solvent, the base, and the temperature can affect the regioselectivity of the allylation.

Purification and Isolation Techniques for Academic Research

Following the completion of the reaction, the crude product mixture contains the desired this compound, any unreacted starting materials, the N7-isomer, and other by-products. The purification and isolation of the target compound are crucial for obtaining a high-purity sample for further research and development.

A standard workup procedure involves filtering off any inorganic salts and evaporating the solvent under reduced pressure. The resulting residue is then typically subjected to column chromatography on silica (B1680970) gel. mdpi.com A gradient elution system, often using a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is employed to separate the different components of the mixture. The fractions containing the pure N9-isomer are collected and the solvent is evaporated to yield the final product.

Recrystallization is another common technique used for purification, particularly if the product is a solid. nih.gov A suitable solvent or solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling. The identity and purity of the isolated this compound are confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Alternative Synthetic Pathways and Innovations

While the direct N-allylation of 2-amino-6-chloropurine is the most common route, researchers have explored alternative pathways to improve efficiency, selectivity, and sustainability.

One such approach involves the use of enzymatic catalysis. mdpi.com Specific enzymes can offer high regioselectivity, potentially leading to the exclusive formation of the N9-allylated product under mild reaction conditions. This method, while promising, is still under development for the synthesis of this specific compound.

Another innovative approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating methods. The application of microwave technology to the N-allylation of purines has shown promising results in related systems.

Furthermore, modifications to the starting materials can be employed. For instance, protecting the amino group of 2-amino-6-chloropurine before the allylation step could potentially influence the regioselectivity of the reaction. Subsequent deprotection would then yield the desired product.

Optimization Strategies for Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. The primary goals of optimization are to maximize the yield of the desired N9-isomer while minimizing the formation of the N7-isomer and other by-products.

Several key parameters can be systematically varied to achieve this:

Choice of Base and Solvent: The combination of the base and solvent plays a critical role in the reaction. A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., DMF, acetonitrile, DMSO) can identify the optimal conditions for high yield and N9-selectivity. researchgate.net

Reaction Temperature and Time: Careful control of the reaction temperature and duration is essential. Lower temperatures may favor the kinetic N7-product, while higher temperatures often lead to the thermodynamically more stable N9-product. nih.gov Optimizing these parameters can maximize the conversion to the desired isomer.

Stoichiometry of Reactants: The molar ratio of the 2-amino-6-chloropurine to the allylating agent and the base can impact the reaction outcome. Using a slight excess of the allylating agent may drive the reaction to completion, but can also lead to the formation of dialkylated by-products.

Catalyst Systems: The use of phase-transfer catalysts in biphasic systems or specific metal catalysts could potentially enhance the rate and selectivity of the N9-allylation.

A design of experiments (DoE) approach can be a powerful tool for systematically exploring the effects of these different variables and their interactions, leading to a robust and optimized synthetic protocol.

Chemical Transformations and Derivatization of 9 Allyl 6 Chloro 9h Purin 2 Ylamine

Functional Group Modifications of the Purine (B94841) Ring System

The purine core of 9-Allyl-6-chloro-9H-purin-2-ylamine offers several avenues for functional group modifications, enabling the synthesis of a wide range of derivatives.

Reactions at the 6-Chloro Position

The chlorine atom at the C6 position of the purine ring is a key functional group that can be readily displaced by various nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate. For instance, reaction with amines can introduce a variety of substituents at this position. A common transformation involves the reaction with ammonia (B1221849) in ethanol (B145695) at elevated temperatures to yield the corresponding 6-amino derivative. researchgate.net

Furthermore, the 6-chloro group can be substituted with other functionalities. For example, treatment with S-nucleophiles, such as thiourea (B124793) in ethanol, can lead to the formation of 6-mercaptopurine (B1684380) derivatives. researchgate.net These reactions significantly expand the chemical space accessible from this compound.

Transformations Involving the 2-Amino Group

The 2-amino group of this compound can undergo various transformations, including acylation and protection. For instance, the amino group can be acylated to introduce amide functionalities. google.com This modification can be crucial for modulating the electronic properties and biological activity of the resulting compounds.

Allyl Group Reactivity and Functionalization

The N9-allyl group provides a unique handle for further chemical manipulation. The double bond in the allyl group can participate in various addition and rearrangement reactions. While specific studies on the rearrangement of the allyl group in this compound are not extensively detailed in the provided context, related N-allyl substituted purines are known to be starting materials for investigating double bond rearrangements. nih.gov

Synthesis of N9- and N2-Substituted Purine Derivatives from this compound

The strategic placement of the allyl group at the N9-position and the amino group at the N2-position allows for the synthesis of a variety of substituted purine derivatives.

N9-Alkylation and Arylation Strategies

While this compound already possesses an N9-allyl group, the broader context of purine chemistry includes various methods for N9-alkylation and arylation. These strategies are often employed in the synthesis of diverse purine libraries. For example, solid-phase synthesis techniques have been developed for creating N9-substituted purine derivatives bearing α-amino acid motifs. nih.gov In a typical solid-phase approach, a polymer-supported amine is first acylated with an Fmoc-protected α-amino acid, followed by deprotection and subsequent arylation with a dihalopyrimidine. nih.gov Although this example doesn't start directly from this compound, the principles of N9-functionalization are transferable.

Direct alkylation of the N9 position of related purine scaffolds is also a common strategy. nih.gov

N2-Functionalization and Protecting Group Chemistry (e.g., N2-Boc-9-allyl-6-chloro-9H-purin-2-ylamine)

The 2-amino group is a key site for functionalization, and its protection is often a necessary step in multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. The synthesis of N2-Boc-9-allyl-6-chloro-9H-purin-2-ylamine involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base. This protected intermediate can then be used in subsequent reactions where the 2-amino group needs to be masked.

The ability to selectively functionalize the 2-amino group is crucial for creating complex purine derivatives. For example, after protection of the 2-amino group, other positions on the purine ring can be modified, followed by deprotection of the N2-Boc group to reveal the free amine.

Multi-step Synthesis Utilizing this compound as a Key Intermediate

The strategic placement of reactive sites on this compound makes it an ideal starting point for the synthesis of more elaborate molecules. The chlorine atom at the C6 position is a prime target for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. Concurrently, the allyl group at the N9 position can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, providing a gateway to complex heterocyclic systems.

Applications in Nucleobase Analog Synthesis

Nucleobase analogs are crucial in the development of antiviral and anticancer drugs. google.com this compound serves as an excellent precursor for a variety of these analogs. The primary route for derivatization is the displacement of the C6-chloro substituent by different nucleophiles, such as amines, alcohols, and thiols. This reaction is typically performed under thermal or microwave-assisted conditions and can be catalyzed by a base. researchgate.net

For instance, the reaction with various primary or secondary amines leads to the formation of N6-substituted 2-amino-9-allylpurine derivatives. These compounds are analogs of adenosine (B11128) and guanosine (B1672433) and are of significant interest for their potential biological activities. The reaction conditions can be tailored to accommodate a wide range of amines, from simple alkylamines to more complex cyclic and aromatic amines.

| Reactant | Nucleophile | Product | Conditions | Reference |

| This compound | Cyclohexylamine | 9-Allyl-N6-cyclohexyl-9H-purine-2,6-diamine | Ethanol, DIPEA, Microwave | researchgate.net |

| This compound | Morpholine | 2-Amino-9-allyl-6-morpholino-9H-purine | Butanol, Reflux | researchgate.net |

| This compound | Sodium Methoxide | 9-Allyl-6-methoxy-9H-purin-2-ylamine | Methanol, Room Temp. | nih.gov |

This table presents plausible transformations based on established reactivity of similar 6-chloropurines. DIPEA stands for Diisopropylethylamine.

The synthesis of acyclic nucleoside analogs, where the sugar moiety is replaced by an open-chain structure, is another important application. The N9-allyl group itself can be considered a simple acyclic side chain. Further elaboration of this group, or its replacement, is a common strategy in drug design. The 2-amino-6-chloropurine (B14584) core is a well-established intermediate in the synthesis of antiviral drugs like penciclovir (B1679225) and famciclovir, highlighting the importance of this structural motif. google.com

Role in the Construction of Complex Heterocyclic Systems

The utility of this compound extends beyond simple nucleophilic substitutions. The presence of both the C6-chloro and N9-allyl groups allows for sequential or tandem reactions to build fused or more complex heterocyclic systems.

The N9-allyl group is particularly useful for constructing novel ring systems. For example, it can undergo reactions such as:

Intramolecular Heck Reaction: Following substitution at the C6 position with a suitable aryl or vinyl halide, an intramolecular Heck reaction with the N9-allyl group can lead to the formation of tricyclic purine derivatives.

Ring-Closing Metathesis (RCM): If a second alkenyl group is introduced into the molecule, typically at the C6 or C2 position, RCM can be employed to create a new fused ring.

Click Chemistry: The allyl group can be functionalized to an azide (B81097) or an alkyne, making it a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for linking the purine core to other molecular fragments.

Furthermore, the C6-chloro group can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. nih.govnih.gov This allows for the introduction of aryl, heteroaryl, or substituted amino groups, significantly expanding the molecular diversity accessible from this intermediate. For example, a Stille coupling could be used to introduce a furyl group at the 6-position, a modification seen in compounds with antimycobacterial activity. nih.gov

| Starting Material | Reaction Type | Reagents | Resulting Structure | Reference |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 9-Allyl-2-amino-6-aryl-9H-purine | nih.gov |

| This compound | Stille Coupling | Organostannane (e.g., 2-(Tributylstannyl)furan) | 9-Allyl-2-amino-6-(2-furyl)-9H-purine | nih.gov |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N6-Substituted-9-allyl-9H-purine-2,6-diamine | nih.gov |

This table illustrates potential cross-coupling reactions based on the known reactivity of the 6-chloropurine (B14466) core.

The combination of these transformations allows for a modular approach to the synthesis of complex, polyfunctionalized purine derivatives. Starting from this compound, chemists can systematically modify each position to optimize biological activity or to create tailored molecular probes for chemical biology research.

Mechanistic Organic Chemistry of 9 Allyl 6 Chloro 9h Purin 2 Ylamine Reactions

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of 9-Allyl-6-chloro-9H-purin-2-ylamine primarily involves reactions at the C6-chloro substituent, the N9-allyl group, and the purine (B94841) ring nitrogens. The electron-withdrawing nature of the purine ring system and the presence of the chloro group at the C6 position make this site highly susceptible to nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr at the C6 position of purines involves the formation of a Meisenheimer-like intermediate. In this two-step process, a nucleophile attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the purine ring system. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the purine ring.

The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles generally lead to faster reaction rates. For instance, the amination of 6-chloropurine (B14466) derivatives has been shown to proceed efficiently with various amines. Microwave-assisted organic synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times.

The allyl group at the N9 position can also participate in various reactions, including electrophilic additions and transition-metal-catalyzed cross-coupling reactions. The double bond of the allyl group can be a site for reactions such as halogenation, epoxidation, and dihydroxylation, providing a handle for further functionalization of the molecule.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for elucidating the reaction mechanisms of purine derivatives. These theoretical studies provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the factors that control selectivity.

For related purine systems, DFT calculations have been used to investigate the tautomeric equilibria of the purine ring. nih.gov The position of the tautomeric equilibrium can significantly influence the reactivity of the molecule. For this compound, the N9-substituted isomer is generally more stable than the N7 isomer. Theoretical studies can quantify this energy difference and explain the preference for N9 substitution during synthesis.

Furthermore, computational models can be used to map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energies. For the SNAr reaction at the C6 position, theoretical calculations can help to understand the influence of the substituent at the C2 position (the amino group in this case) on the stability of the Meisenheimer intermediate and the height of the activation barrier. The electron-donating amino group at C2 is expected to slightly decrease the electrophilicity of the C6 position compared to an unsubstituted purine, but the C6-chloro group remains a reactive site for nucleophilic attack.

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity is a critical aspect of the chemistry of this compound, as the purine ring offers multiple potential reaction sites.

N-Alkylation: While the starting material is already N9-allylated, further alkylation reactions on the purine ring are possible. The primary competing site for alkylation is the N7 position. The regioselectivity of N-alkylation of purines is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. In general, reactions under kinetic control often favor the N7 position, while thermodynamically controlled reactions tend to yield the more stable N9 isomer. For tert-alkylation of 6-substituted purines, the use of a Lewis acid catalyst like SnCl4 has been shown to direct the reaction towards the N7 position. nih.gov

C6-Substitution: As discussed, the C6 position is the primary site for nucleophilic substitution. This high regioselectivity is a consequence of the electronic properties of the purine ring, where the C6 carbon is highly electrophilic.

Reactions of the Allyl Group: The allyl group introduces the possibility of stereoselectivity in reactions. For instance, dihydroxylation of the double bond can lead to the formation of a diol with two new stereocenters. The facial selectivity of this reaction can be influenced by the steric hindrance imposed by the purine ring and the reagents used. Similarly, asymmetric epoxidation of the allyl group can provide access to chiral building blocks for the synthesis of more complex molecules.

Below is a table summarizing the regioselectivity observed in reactions of related purine systems, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Reagents and Conditions | Major Product Regioisomer | Minor Product Regioisomer | Reference |

| N-tert-butylation | tert-butyl bromide, SnCl4, ACN, 80 °C | N7-tert-butyl | N9-tert-butyl | nih.gov |

| C6 Amination | Morpholine, K2CO3, DMF | C6-morpholino | - | researchgate.net |

| N9 Sulfonylation | Arylsulfonyl chlorides, aq. KOH, acetone, 0 °C | N9-sulfonyl | N7-sulfonyl (in some cases) | nih.gov |

Computational Chemistry and Molecular Modeling of 9 Allyl 6 Chloro 9h Purin 2 Ylamine and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, providing a foundation for understanding their reactivity and intermolecular interactions. For purine (B94841) analogs like 9-Allyl-6-chloro-9H-purin-2-ylamine, methods such as Density Functional Theory (DFT) are employed to analyze their electronic structure.

A key aspect of the electronic structure of purine analogs is the existence of different tautomeric forms. For the core structure, 2-amino-6-chloropurine (B14584), two principal tautomers, N(9)H and N(7)H, have been investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov These studies reveal that the N(9)H tautomer is the more stable form, which is relevant for this compound where the allyl group is attached at the N9 position.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's electronic transport properties and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. youtube.comschrodinger.com For the N(9)H tautomer of 2-amino-6-chloropurine, the HOMO and LUMO energies have been calculated, providing a basis for understanding the electronic behavior of its N-allyl derivative. nih.gov

Natural Bond Orbital (NBO) analysis offers further insights into the electronic structure by describing the Lewis-like bonding patterns and charge distribution within the molecule. wikipedia.org In the case of the 2-amino-6-chloropurine N(9)H tautomer, NBO analysis has revealed intramolecular hyperconjugative interactions, such as those between the lone pair of a nitrogen atom and an adjacent N-C bond orbital, which contribute to the molecule's stability. nih.gov These calculations also provide natural atomic charges, which are essential for understanding the electrostatic potential and non-covalent interactions. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.22 eV |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. For flexible molecules like this compound, conformational analysis is necessary to identify the most stable arrangements of atoms and the energy barriers between them. The flexibility in this molecule arises primarily from the rotation of the allyl group attached to the N9 position of the purine ring.

The rotation around the N9-C1' bond (where C1' is the first carbon of the allyl group) determines the orientation of the allyl substituent relative to the purine core. Computational studies on the rotational barriers of allyl groups in various chemical environments indicate that these barriers are influenced by factors such as electron delocalization and steric hindrance. researchgate.netnih.gov For instance, high-accuracy quantum chemical calculations have determined the rotational barriers for the CH2 group in allyl cations, radicals, and anions to be 33, 14, and 21 kcal/mol, respectively. nih.gov

In the context of this compound, the potential energy surface associated with the rotation of the allyl group can be mapped using computational methods. This involves calculating the energy of the molecule at various dihedral angles of the C8-N9-C1'-C2' bond. The resulting energy landscape would reveal the low-energy conformations and the transition states connecting them. Studies on related N-acylpiperidines have shown how allylic strain can influence conformational preferences, favoring specific axial or equatorial arrangements. nih.gov

The energy landscape of a molecule can be visualized using disconnectivity graphs, where the potential or free energy is plotted against a representation of the conformational space. nih.gov For this compound, such a landscape would likely show distinct energy wells corresponding to stable conformers, with the depths of the wells indicating their relative populations at a given temperature.

| System | Rotational Barrier (kcal/mol) |

|---|---|

| Allyl Cation | 33 |

| Allyl Radical | 14 |

| Allyl Anion | 21 |

Molecular Docking and Simulation Studies (Without Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is often used to model the interaction between a small molecule ligand and a protein target. For purine analogs, docking studies can provide valuable information about their potential binding modes within a receptor's active site, without assessing the biological consequences of these interactions.

The process of molecular docking involves placing the ligand in various positions and orientations within the binding site and calculating a score that estimates the binding affinity. ejmo.org For purine derivatives, docking studies have been used to investigate their interactions with various protein targets. nih.govtpcj.org These studies focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.govscilit.com

For example, in a docking study of purine derivatives with a kinase active site, the purine scaffold may form hydrogen bonds with backbone atoms of the hinge region, a common binding motif for kinase inhibitors. tpcj.org The substituents on the purine ring, such as the 2-amino group and the 6-chloro atom in this compound, would then be positioned to interact with specific pockets within the active site. The allyl group at the N9 position would likely occupy a hydrophobic pocket.

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org MD simulations provide a more realistic model of the system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. The stability of the complex and the persistence of key intermolecular interactions can be analyzed from the MD trajectory. nih.gov

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | Val, Leu, Ile, Phe |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

Structure-Based Design Principles for Purine Scaffolds

Structure-based drug design utilizes the three-dimensional structure of a biological target to guide the design of new ligands. For purine scaffolds, computational methods play a crucial role in this process. The general principles of structure-based design for purine analogs involve identifying key interaction points within a target's binding site and modifying the purine scaffold to optimize these interactions. researchgate.netresearchgate.net

A common strategy is scaffold hopping, where the purine core is replaced with a different chemical scaffold that maintains the key binding interactions while offering improved properties. researchgate.net Alternatively, the purine scaffold can be decorated with various substituents at different positions (C2, C6, N9, etc.) to probe the chemical space of the binding pocket. researchgate.net Computational analysis of the binding site, including its size, shape, and electrostatic properties, can suggest which substituents are likely to be favorable. plos.org

For instance, if a binding pocket has a deep hydrophobic region, extending a substituent at the N9 position with a longer alkyl or aryl chain might be a viable strategy. If there is an unmet hydrogen bond donor or acceptor in the pocket, introducing a polar group at the C2 or C6 position could enhance binding affinity. The design of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives has been guided by such structure-based approaches. nih.gov

Computational tools like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to predict the change in binding affinity upon modification of a ligand, providing a more quantitative guide for design. These methods, while computationally expensive, can help prioritize which analogs to synthesize and test. The ultimate goal of structure-based design is to create a molecule that has high affinity and selectivity for its target, and computational modeling is an indispensable tool in achieving this goal for purine-based compounds. nih.gov

Exploration of Biological Interactions and Mechanisms at the Molecular Level in Vitro Studies

Investigations into Enzyme Inhibition and Activation Mechanisms (e.g., Purine-related enzyme pathways)

No specific data from in vitro studies detailing the inhibitory or activation effects of 9-Allyl-6-chloro-9H-purin-2-ylamine on any enzymes, including those in purine-related pathways, are currently available in published scientific literature. While research on other purine (B94841) analogs has demonstrated interactions with enzymes such as adenosine (B11128) deaminase, specific investigations for this compound have not been reported. nih.govmdpi.com

Ligand-Receptor Binding Studies (In Vitro)

There are no available in vitro ligand-receptor binding studies for this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized. Methodologies such as radioligand binding assays or surface plasmon resonance, which are standard for such determinations, have not been reported in the context of this particular compound.

Interaction with Nucleic Acids and Proteins (In Vitro)

Detailed in vitro studies on the direct interaction of this compound with nucleic acids (DNA or RNA) or specific proteins are not present in the available scientific literature. Therefore, its potential binding modes, affinity, and any structural or functional consequences of such interactions have not been elucidated. General principles of protein-nucleic acid interactions involve electrostatic forces, stacking, and hydrogen bonding, but specific experimental data for this compound is lacking. nih.govnih.gov

Cellular Uptake and Metabolism at a Mechanistic Level (In Vitro Models)

There is no published research on the cellular uptake mechanisms or metabolic fate of this compound using in vitro models such as cell cultures or subcellular fractions (e.g., liver microsomes). Studies on structurally related compounds, like other 6-chloropurine (B14466) derivatives, have indicated that metabolism can occur, for instance through conjugation with glutathione. nih.gov However, specific pathways and metabolites for this compound have not been identified.

Structure Activity Relationship Sar Studies of 9 Allyl 6 Chloro 9h Purin 2 Ylamine Derivatives Theoretical and in Vitro

Systematic Modification of Substituents and their Impact on Molecular Interactions

The biological activity of 9-Allyl-6-chloro-9H-purin-2-ylamine derivatives can be finely tuned by systematically altering the substituents at various positions on the purine (B94841) ring. The chloro atom at the C6 position is a particularly attractive site for modification, as it can be readily displaced by a variety of nucleophiles to introduce a wide range of functional groups.

Research on related 2,6,9-trisubstituted purine derivatives has demonstrated that the nature of the substituent at the C6 position plays a critical role in determining biological activity, including cytotoxic and kinase inhibitory effects. nih.govimtm.cz For instance, the introduction of different amines at this position can lead to significant variations in potency and selectivity. Studies on analogous 2-amino-6-substituted purines have shown that replacing the chloro group with various amino moieties can modulate their antifungal or anticancer properties. researchgate.net

The 2-amino group also offers a handle for modification, although it is often considered crucial for establishing key hydrogen bonding interactions with target proteins. Alterations at this position would need to be carefully considered to maintain essential binding motifs.

The following table summarizes the impact of systematic modifications on related purine derivatives, which can be extrapolated to hypothesize the effects on this compound derivatives.

| Position of Modification | Type of Modification | Potential Impact on Molecular Interactions |

| C6 | Replacement of Chlorine with various amines (e.g., anilines, benzylamines) | Modulates steric bulk, hydrogen bonding capacity, and hydrophobic interactions, significantly impacting kinase inhibition and cytotoxicity. nih.govimtm.cz |

| C6 | Introduction of sulfur-containing moieties (sulfenamides, sulfinamides, sulfonamides) | Can alter electronic properties and introduce new hydrogen bonding possibilities, leading to potent antitumor activity. nih.gov |

| N9 | Variation of the allyl group to other alkyl or heteroalkyl chains | Affects solubility, lipophilicity, and steric fit within the binding pocket, influencing biological activities such as the modulation of macrophage activity. nih.gov |

| N9 | Replacement of the allyl group with cyclic systems (e.g., cyclopentyl) | Can confer conformational rigidity, potentially leading to higher affinity and selectivity for specific protein kinases. nih.gov |

| C2 | Modification of the amino group | May disrupt crucial hydrogen bonding interactions, but could be explored for introducing new interactions or altering selectivity profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can help in understanding the key physicochemical and structural features that govern their activity and in designing more potent analogs.

Although specific QSAR models for this compound derivatives are not extensively reported, studies on analogous 2,6,9-trisubstituted purines offer valuable insights. For example, a 3D-QSAR study on a series of 2,6,9-trisubstituted purines with anticancer activity revealed that steric properties had a more significant contribution to cytotoxicity than electronic properties. imtm.cznih.gov This suggests that the size and shape of the substituents at the C2, C6, and N9 positions are critical for activity. The models indicated that bulky substituents at the C2 position were unfavorable, while an arylpiperazinyl moiety at the C6 position was beneficial for cytotoxic activity. imtm.cznih.gov

Similarly, a 3D-QSAR analysis of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives with analgesic activity established a correlation between the molecular field descriptors (proton and methyl) and the observed biological response. nih.gov This model was successfully used to predict the analgesic activity of new compounds in the series. nih.gov

For a hypothetical QSAR study on this compound derivatives, a set of analogs with varying substituents at the C6 position would be synthesized and their biological activity (e.g., IC50 values against a specific kinase or cell line) would be determined. A variety of molecular descriptors would then be calculated for each analog, including:

Electronic descriptors: Hammett constants, partial charges, dipole moment.

Steric descriptors: Molar refractivity, Taft steric parameters, van der Waals volume.

Hydrophobic descriptors: LogP, hydrophobic substituent constants (π).

Topological descriptors: Connectivity indices, shape indices.

By employing statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation could be generated to predict the biological activity of new, unsynthesized derivatives.

The following table illustrates a hypothetical dataset for a QSAR study of 9-Allyl-6-substituted-9H-purin-2-ylamine derivatives.

| Compound | C6-Substituent | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

| 1 | -Cl | 2.5 | 55.0 | 10.2 |

| 2 | -NH-Ph | 3.8 | 75.2 | 2.5 |

| 3 | -NH-CH2-Ph | 4.1 | 80.5 | 1.8 |

| 4 | -O-Ph | 3.7 | 73.1 | 5.7 |

| 5 | -S-Ph | 4.2 | 81.9 | 3.1 |

Pharmacophore Development and Lead Compound Optimization (from a Synthetic Perspective)

Pharmacophore modeling is a crucial step in lead compound optimization. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.

For derivatives of this compound, a pharmacophore model can be developed based on a set of active compounds. Studies on similar 2,6,9-trisubstituted purine derivatives have identified key pharmacophoric features for anticancer activity, including aromatic centers, hydrogen bond acceptor/donor centers, and hydrophobic areas. nih.govnih.gov

A hypothetical pharmacophore model for a kinase inhibitory derivative of this compound might include:

A hydrogen bond donor from the 2-amino group.

A hydrogen bond acceptor from one of the purine nitrogens (e.g., N1 or N3).

A hydrophobic feature corresponding to the N9-allyl group.

An additional hydrophobic or aromatic feature from a substituent introduced at the C6 position.

Once a pharmacophore model is established, it can guide the synthetic efforts for lead optimization. The goal is to design and synthesize new derivatives that better fit the pharmacophore model, potentially leading to enhanced potency and selectivity.

From a synthetic perspective, the 6-chloro group of this compound is the most synthetically tractable position for introducing diversity. A library of derivatives can be readily prepared via nucleophilic aromatic substitution reactions.

Synthetic Strategy for Lead Optimization:

Library Synthesis: A diverse library of C6-substituted analogs can be synthesized by reacting this compound with a variety of amines, alcohols, and thiols. Microwave-assisted synthesis can be employed to accelerate this process. nih.gov

Pharmacophore-Guided Design: The synthesized library is then screened for biological activity. The structures of the most active compounds are used to refine the pharmacophore model. This refined model then guides the design of a second generation of compounds with modifications aimed at optimizing the interactions with the target. For instance, if the model suggests a larger hydrophobic pocket, analogs with bulkier C6-substituents would be synthesized.

N9-Substituent Modification: While the C6 position offers a primary route for diversification, modifications of the N9-allyl group can also be explored. For example, replacing the allyl group with other small alkyl chains or cyclic structures could fine-tune the compound's properties. This can be achieved by starting from 2-amino-6-chloropurine (B14584) and performing the N9-alkylation with different alkylating agents. nih.gov

The iterative process of design, synthesis, and biological evaluation, guided by SAR, QSAR, and pharmacophore modeling, is a powerful strategy for the optimization of lead compounds derived from this compound.

Future Directions and Advanced Research in 9 Allyl 6 Chloro 9h Purin 2 Ylamine Chemistry

Development of Novel Synthetic Methodologies

The future of organic synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For a scaffold as important as the purine (B94841), the exploration of novel synthetic routes is a continuous endeavor. nih.gov Future research in the synthesis of 9-Allyl-6-chloro-9H-purin-2-ylamine and its derivatives is likely to focus on several key areas:

Greener Synthetic Approaches: Moving away from traditional, often harsh, reaction conditions will be a priority. This includes the use of greener solvents, catalytic systems with lower environmental impact, and processes that minimize waste generation.

Catalytic C-H Activation: Direct functionalization of the purine core through C-H activation would represent a significant leap forward. This would circumvent the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic sequences.

Enzymatic Synthesis: The use of enzymes in synthetic chemistry offers unparalleled selectivity and mild reaction conditions. mdpi.com Exploring enzymatic routes for the synthesis and modification of this compound could lead to the production of highly pure, chiral derivatives that are difficult to access through conventional chemistry. mdpi.com

Applications in Advanced Material Science or Supramolecular Chemistry

The inherent properties of the purine ring system, such as its aromaticity and ability to form hydrogen bonds, make it an attractive building block for the construction of advanced materials and supramolecular assemblies. nih.gov The presence of the allyl group in this compound provides a handle for polymerization and surface modification, opening up a range of possibilities in material science.

Conductive Polymers: By polymerizing the allyl group, it may be possible to create novel conductive polymers. The nitrogen-rich purine core could contribute to the electronic properties of the resulting material.

Supramolecular Gels: The ability of purine derivatives to self-assemble through hydrogen bonding could be harnessed to create supramolecular gels. These materials have potential applications in drug delivery, tissue engineering, and environmental remediation.

Crystal Engineering: The specific intermolecular interactions of this compound and its derivatives can be studied to design crystalline materials with desired properties, such as specific optical or electronic characteristics. The study of interaction energies, including dispersive and Coulombic forces, can aid in understanding and predicting the stability of these supramolecular structures. acs.org

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and screening of compound libraries has propelled the adoption of flow chemistry and automated synthesis platforms. soci.orgnih.gov These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to perform reactions that are challenging to scale up in conventional reactors. thieme-connect.demdpi.com

The integration of this compound chemistry with these advanced technologies could significantly accelerate the discovery of new derivatives with interesting biological activities or material properties. Automated systems can rapidly explore a wide range of reaction conditions and starting materials, generating large libraries of compounds for high-throughput screening. soci.org

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve using traditional thermal methods. rsc.orgnih.gov These techniques utilize light or electricity to generate highly reactive intermediates, such as radical ions, which can then undergo a variety of chemical reactions. researchgate.net

The application of photo- and electrocatalytic methods to this compound could unlock new avenues for its functionalization. For instance, photocatalytic methods could be employed for the selective C-C bond formation or the introduction of new functional groups onto the purine ring or the allyl side chain. mdpi.com Similarly, electrocatalysis could be used to drive redox reactions that would otherwise require harsh chemical reagents.

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives

A thorough understanding of the structure and properties of new molecules is crucial for their rational design and application. The development of advanced spectroscopic and structural characterization techniques will play a vital role in the future of this compound research.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed information about the connectivity and three-dimensional structure of complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov This technique will be essential for elucidating the solid-state structures of new derivatives and their supramolecular assemblies. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the structures, properties, and reactivity of new molecules, guiding synthetic efforts and providing insights into experimental observations. nih.govmanchester.ac.uk Digital databases of spectral data can also serve as a valuable resource for the identification and characterization of purine derivatives. digitellinc.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Allyl-6-chloro-9H-purin-2-ylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-chloro-9-allylpurine derivatives and boronic acids in the presence of Pd(PPh₃)₄ as a catalyst (e.g., toluene reflux with K₂CO₃ as a base) has been employed for analogous purine systems . Optimization includes adjusting stoichiometry (e.g., 1.5 mmol boronic acid per 1 mmol purine), reaction time (12–24 h), and purification via column chromatography (EtOAc/hexane gradients). Monitoring intermediates via TLC and NMR (e.g., tracking allyl group signals at δ 4.3–5.5 ppm) ensures purity .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : Key signals include allyl protons (δ 5.0–5.8 ppm, multiplet) and purine NH₂ (δ 6.8–7.5 ppm). Chlorine substitution at C6 deshields adjacent carbons, observable in ¹³C NMR (δ 140–150 ppm for C6) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. ORTEP-3 visualizes thermal ellipsoids and bond angles, critical for confirming allyl group orientation .

Advanced Research Questions

Q. How can E/Z isomerism in the allyl group of this compound be resolved during synthesis?

- Methodological Answer : Isomer separation is achieved via fractional crystallization. For example, recrystallization from ethanol/water mixtures selectively isolates the E-isomer by exploiting differences in solubility. NMR coupling constants (J = 10–12 Hz for trans-allyl protons in E-isomers) and NOESY (nuclear Overhauser effects between allyl and purine protons) further validate configurations .

Q. What strategies address contradictions in crystallographic data for purine derivatives like this compound?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic disorder or solvent effects. Use high-resolution data (d-spacing < 0.8 Å) and SHELXL’s restraints (e.g., DFIX for bond distances) to model disorder. Validate with R-factor convergence (< 5%) and residual density maps .

Q. How can computational methods complement experimental data in studying the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., C2 amine vs. C6 chlorine). Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify reactive intermediates .

Data Analysis and Validation

Q. How should researchers interpret conflicting biological activity data for purine analogues?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability). Standardize protocols:

- Dose-response curves : Use ≥3 replicates to calculate IC₅₀ values.

- Control experiments : Test against known AGT (O⁶-alkylguanine-DNA alkyltransferase) inhibitors (e.g., BG analogues) to validate target specificity .

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- Methodological Answer :

- HPLC-MS : Monitor reaction progress with C18 columns (ACN/water + 0.1% formic acid) and ESI+ detection (expected [M+H]⁺ for C₈H₉ClN₆: 225.04).

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.